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Compound of Interest

Compound Name: 3-methyl-1H-indazol-6-amine

Cat. No.: B1322007

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the analysis of 3-methyl-1H-indazol-6-
amine using mass spectrometry. It includes a proposed fragmentation pathway and a summary
of expected quantitative data to aid in the identification and characterization of this compound
in various research and development settings. The methodologies described are intended to
serve as a guide for researchers working with indazole derivatives and other small molecules in
drug discovery and metabolomics.

Introduction

3-methyl-1H-indazol-6-amine is a heterocyclic amine containing an indazole core structure.
The indazole moiety is a key pharmacophore in numerous compounds with a wide range of
biological activities, making its derivatives, including 3-methyl-1H-indazol-6-amine, of
significant interest in medicinal chemistry and drug development. Mass spectrometry is a
powerful analytical technique for the structural elucidation and quantification of such
compounds. Understanding the fragmentation pattern of 3-methyl-1H-indazol-6-amine is
crucial for its unambiguous identification in complex matrices. This document outlines the
expected fragmentation behavior of 3-methyl-1H-indazol-6-amine under electron ionization
(El) and provides a standardized protocol for its analysis.
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Chemical Structure and Properties

¢ I[UPAC Name: 3-methyl-1H-indazol-6-amine
e Molecular Formula: CsHoN3[1][2]
e Molecular Weight: 147.18 g/mol [1][2]

e CAS Number: 79173-62-9[1][2]

Experimental Protocols
Sample Preparation

e Stock Solution (1 mg/mL): Accurately weigh 1 mg of 3-methyl-1H-indazol-6-amine and
dissolve it in 1 mL of methanol.

e Working Solution (10 pg/mL): Dilute the stock solution 1:100 with a 50:50 (v/v) mixture of
acetonitrile and water containing 0.1% formic acid for electrospray ionization (ESI) or in a
suitable volatile solvent for electron ionization (El) analysis.

Mass Spectrometry Instrumentation and Parameters

The following parameters are recommended for a standard quadrupole mass spectrometer.
Instrument settings should be optimized based on the specific instrumentation used.

Table 1: Recommended Mass Spectrometry Parameters

Parameter Setting

lonization Mode Electron lonization (EI)
lon Source Temperature 230 °C

Electron Energy 70 eV

Mass Range m/z 40-200

Scan Speed 1000 amu/s

Interface Temperature 250 °C
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Data Presentation: Predicted Fragmentation Pattern

The following table summarizes the predicted major fragment ions of 3-methyl-1H-indazol-6-
amine under electron ionization, based on general fragmentation principles of aromatic amines
and heterocyclic compounds. The molecular ion is expected to be prominent due to the stability
of the aromatic indazole ring.[3]

Table 2: Predicted Quantitative Fragmentation Data for 3-methyl-1H-indazol-6-amine

| Proposed Relative Proposed Neutral
m/z
Fragment lon Abundance (%) Loss

147 [M]* 100

132 [M-CHs]+ 45 Methyl radical (*CHs)
Hydrogen cyanide

118 [M-HCN-H]* 30 (HCN) and Hydrogen
radical (sH)
Ammonia (NHs) and

105 [C7HsN]* 25
Acetylene (CzH2)
Acetonitrile (CH3CN)

91 [CeHsN]* 15 and Hydrogen cyanide
(HCN)
Methylamine

77 [CeHs]* 10 (CHsNH2) and

Nitrogen (N2)

Proposed Fragmentation Pathway

The fragmentation of 3-methyl-1H-indazol-6-amine is initiated by the ionization of the
molecule. The primary fragmentation pathways are predicted to involve the loss of a methyl
radical from the 3-position and subsequent rearrangements of the indazole ring.
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Caption: Proposed fragmentation pathway of 3-methyl-1H-indazol-6-amine.

Experimental Workflow

The overall workflow for the mass spectrometric analysis of 3-methyl-1H-indazol-6-amine is
depicted below.
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Caption: Experimental workflow for MS analysis.

Conclusion
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This application note provides a foundational protocol and predicted fragmentation data for the
mass spectrometric analysis of 3-methyl-1H-indazol-6-amine. The provided methodologies
and data can be adapted by researchers for the identification and characterization of this and
structurally related compounds. Accurate mass measurements and tandem mass spectrometry
(MS/MS) experiments are recommended for unequivocal structure confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science
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Contact
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